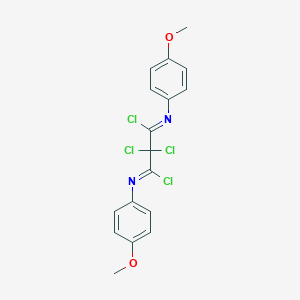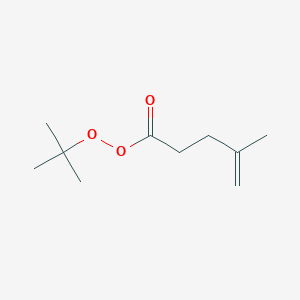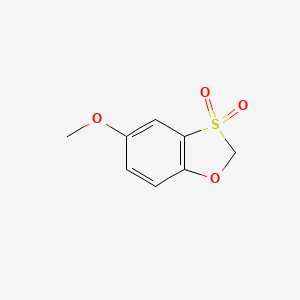![molecular formula C16H15N5O B14342372 N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea CAS No. 93798-37-9](/img/structure/B14342372.png)
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amino groups. The presence of both triazole and urea functionalities imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea typically involves the reaction of 3-methylphenylhydrazine with phenyl isocyanate. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazole ring. The final step involves the reaction of the triazole intermediate with urea to yield the desired compound. The reaction conditions generally include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as acids or bases, can also enhance the reaction efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroxylated triazole derivatives.
Reduction: Amine derivatives of the triazole compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
作用機序
The mechanism of action of N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The urea moiety can also interact with amino acid residues in the enzyme’s active site, further enhancing its inhibitory effects. The compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
類似化合物との比較
N-[1-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea can be compared with other triazole derivatives, such as:
- N-[1-(2-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- N-[1-(4-Methylphenyl)-5-phenyl-1H-1,2,4-triazol-3-yl]urea
- N-[1-(3-Methylphenyl)-5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]urea
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
93798-37-9 |
|---|---|
分子式 |
C16H15N5O |
分子量 |
293.32 g/mol |
IUPAC名 |
[1-(3-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]urea |
InChI |
InChI=1S/C16H15N5O/c1-11-6-5-9-13(10-11)21-14(12-7-3-2-4-8-12)18-16(20-21)19-15(17)22/h2-10H,1H3,(H3,17,19,20,22) |
InChIキー |
MCZOVVMISIFULW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NC(=N2)NC(=O)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)
![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)


arsanium bromide](/img/structure/B14342323.png)


![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)



